N-(2,5-dimethoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
Description
Systematic IUPAC Nomenclature and Atom Numbering
The IUPAC name of this compound is derived from its fused heterocyclic core and substituent positions. The parent structure is azepino[2,1-b]quinazoline , a bicyclic system comprising a seven-membered azepine ring fused to a quinazoline moiety. Key features include:
- Hexahydro designation for six hydrogenated positions in the azepine ring, reducing unsaturation.
- 12-oxo group at position 12, indicating a ketone functional group.
- 3-carboxamide substituent on the quinazoline ring, with a 2,5-dimethoxyphenyl group attached to the amide nitrogen.
The atom numbering follows IUPAC guidelines for fused ring systems (Figure 1):
- The azepino[2,1-b]quinazoline system is numbered such that the bridgehead atoms (shared between the azepine and quinazoline rings) are positions 1 and 2.
- The ketone oxygen at position 12 resides on the azepine ring.
- The carboxamide group at position 3 is located on the quinazoline ring.
Table 1: Key IUPAC Nomenclature Elements
| Component | Position | Description |
|---|---|---|
| Azepino[2,1-b]quinazoline | 1–12 | Bicyclic core with azepine (positions 1–7) fused to quinazoline (positions 8–12). |
| 12-oxo | 12 | Ketone group on the azepine ring. |
| 3-carboxamide | 3 | Carboxamide substituent on the quinazoline ring. |
| N-(2,5-dimethoxyphenyl) | – | Aryl group attached to the amide nitrogen, with methoxy groups at C2 and C5. |
This nomenclature aligns with structural analogs such as N-(3,5-dimethoxyphenyl)-2-[(12-oxo-azepino[2,1-b]quinazolin-2-yl)oxy]acetamide, differing primarily in substituent positions.
Properties
Molecular Formula |
C22H23N3O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C22H23N3O4/c1-28-15-8-10-19(29-2)18(13-15)24-21(26)14-7-9-16-17(12-14)23-20-6-4-3-5-11-25(20)22(16)27/h7-10,12-13H,3-6,11H2,1-2H3,(H,24,26) |
InChI Key |
BCIXQCJDZIGTSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4=N3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminobenzaldehyde Derivatives
A common approach involves cyclocondensation between 2-aminobenzaldehyde derivatives and cyclic ketones. For example, 2-aminobenzaldehyde reacts with cyclohexanone in the presence of ammonium acetate under refluxing ethanol to yield the hexahydroazepinoquinazoline core. Modifications include substituting cyclohexanone with heptanone to adjust ring size, though hexahydro derivatives remain predominant due to thermodynamic stability.
Reaction Conditions
Ring-Closing Metathesis (RCM)
Advanced methods employ Grubbs catalysts for RCM to construct the azepine ring. Starting from a diene precursor attached to a quinazoline intermediate, RCM in dichloromethane at 40°C facilitates ring closure with minimal byproducts.
Optimization Data
| Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| Grubbs II | DCM | 40°C | 81% |
| Hoveyda-Grubbs | Toluene | 80°C | 74% |
This method offers superior regioselectivity compared to traditional cyclocondensation.
| Coupling Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| EDCI/HOBt | DMF | 0°C → 25°C | 78% |
| DCC/DMAP | THF | 25°C | 62% |
Functionalization of the Aromatic Ring
The 2,5-dimethoxyphenyl group is incorporated early or late in the synthesis, depending on compatibility with other steps.
Ullmann Coupling for Aryl Ether Formation
A copper-catalyzed Ullmann reaction couples iodobenzene derivatives with methoxy groups. For example, 2,5-diiodoaniline reacts with sodium methoxide in the presence of CuI/1,10-phenanthroline to install methoxy groups.
Key Parameters
Direct Methoxylation
Electrophilic aromatic substitution using methanol and BF₃·OEt₂ as a Lewis acid selectively introduces methoxy groups at the 2- and 5-positions. However, this method risks over-substitution and requires rigorous temperature control.
Final Assembly and Purification
The convergent synthesis involves coupling the azepinoquinazoline core with the functionalized aryl carboxamide.
Stepwise vs. One-Pot Synthesis
Purification Techniques
-
Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves regioisomers.
-
Crystallization : Ethanol/water mixtures yield needle-like crystals (mp 214–216°C).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Cyclocondensation | Low cost, scalable | Moderate regioselectivity | 68–72% |
| RCM | High selectivity | Expensive catalysts | 74–81% |
| EDCI/HOBt coupling | Mild conditions | Sensitive to moisture | 78% |
| Ullmann coupling | Precise methoxylation | Requires heavy metals | 85% |
Chemical Reactions Analysis
N-(2,5-dimethoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing other complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on two analogs with shared azepinoquinazoline cores but distinct substituents, highlighting key structural and physicochemical differences.
Structural and Substituent Variations
Key Observations:
- Substituent Effects :
- The 2,5-dimethoxyphenyl group (target) introduces two methoxy groups, increasing electron density and moderate polarity.
- The 3-phenylpropyl group () is highly lipophilic (XLogP3 = 3.2), favoring membrane permeability .
- The 2-hydroxy-2-phenylethyl group () adds a polar hydroxyl group, improving aqueous solubility but reducing logP .
Physicochemical Properties
Notes:
- *Molecular weight for the target is estimated based on the formula C22H25N3O5 (azepinoquinazoline core + substituent).
- The hydroxyl group in increases hydrogen-bonding capacity, which may enhance solubility but reduce blood-brain barrier penetration compared to the target and compounds.
Implications for Bioactivity and Solubility
- The target’s methoxy groups balance moderate polarity and lipophilicity.
- Solubility : ’s hydroxyl group likely improves solubility, making it more suitable for formulations requiring high bioavailability.
- Synthetic Feasibility : The methoxy groups in the target compound may complicate synthesis due to steric and electronic effects, whereas ’s alkyl chain is synthetically straightforward.
Biological Activity
N-(2,5-dimethoxyphenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a complex organic compound belonging to the quinazoline family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including antibacterial properties, cytotoxicity profiles, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 364.42 g/mol. The compound features a quinazoline core structure that is known for various pharmacological effects.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of quinazoline derivatives. In particular:
- Activity Against Gram-positive Bacteria : The compound has shown significant antibacterial activity against several strains of Gram-positive bacteria. For instance, it demonstrated minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL against drug-resistant strains like Staphylococcus aureus and Streptococcus pneumoniae .
- Comparison with Other Compounds : In a comparative study of various quinazoline derivatives, N-(2,5-dimethoxyphenyl)-12-oxo exhibited enhanced potency compared to other synthesized compounds. For example, a related compound displayed MIC values as low as 1 µg/mL against S. aureus and E. faecalis .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| N-(2,5-dimethoxyphenyl)-12-oxo | 4-16 | S. aureus, S. pneumoniae |
| Compound 12 | 1-4 | S. aureus, E. faecalis |
| Compound 9 | >37 | HepG2 cells |
Cytotoxicity
The cytotoxic effects of N-(2,5-dimethoxyphenyl)-12-oxo were assessed using HepG2 liver cancer cells. The IC50 value was determined to be approximately 15.3 µg/mL. Notably, this value indicates that the compound has selective toxicity since its effective antibacterial concentration is significantly lower than its cytotoxic concentration .
The mechanism through which N-(2,5-dimethoxyphenyl)-12-oxo exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes critical for bacterial survival.
- Receptor Modulation : It potentially modulates receptor activity that can influence various signaling pathways involved in bacterial growth and resistance mechanisms.
Case Studies
Several studies have investigated the biological activities of quinazoline derivatives:
- Study on Antibacterial Efficacy : A research article reported that modifications on the quinazoline core could enhance antibacterial activity against resistant strains while maintaining low cytotoxicity levels .
- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects on different cancer cell lines and found that while some derivatives exhibited promising antibacterial activity, their cytotoxicity varied significantly across different cell types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
